molecular formula C11H12IN3 B13180782 5-Iodo-N4,8-dimethylquinoline-3,4-diamine

5-Iodo-N4,8-dimethylquinoline-3,4-diamine

Cat. No.: B13180782
M. Wt: 313.14 g/mol
InChI Key: JOWLYALKCVSTJR-UHFFFAOYSA-N
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Description

5-Iodo-N4,8-dimethylquinoline-3,4-diamine is a specialized quinoline derivative offered for research purposes. Quinoline scaffolds are of significant interest in medicinal chemistry and are commonly found in compounds with a wide spectrum of biological activities . These activities include serving as key precursors in the synthesis of antimalarial agents , and have also been investigated for their potential antitumor , antimicrobial , and antimycobacterial properties . The specific structure of this compound, featuring iodine and dimethylamino substituents, makes it a valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions to create more complex molecular architectures. Researchers can utilize this chemical in programs focused on lead discovery and the development of novel bioactive molecules inspired by natural quinoline-based alkaloids . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

5-iodo-4-N,8-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12IN3/c1-6-3-4-7(12)9-10(6)15-5-8(13)11(9)14-2/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

JOWLYALKCVSTJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)I)C(=C(C=N2)N)NC

Origin of Product

United States

Mechanistic Investigations of Quinoline Diamine Synthesis and Transformations

Elucidation of Reaction Pathways and Stepwise Mechanisms

Comprehensive studies detailing the stepwise reaction mechanism for the formation of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine have not been prominently reported. The synthesis of such a polysubstituted quinoline (B57606) likely involves a series of established organic reactions. However, without specific experimental or computational studies, any proposed pathway would be speculative. General synthetic strategies for quinoline derivatives include methods like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, but the specific sequence and mechanism for introducing the iodo, dimethyl, and diamine functionalities onto the quinoline core of this compound are not detailed in available resources.

Identification and Characterization of Key Intermediates

The identification and characterization of key intermediates are crucial for understanding a reaction mechanism. For the synthesis of This compound , potential intermediates would include partially substituted quinoline precursors. However, no specific reports on the isolation and characterization (e.g., via NMR, mass spectrometry, or X-ray crystallography) of intermediates unique to the synthesis of this compound are currently available.

Role of Catalysts, Reagents, and Solvent Systems in Reaction Control

The synthesis of quinoline derivatives often employs a variety of catalysts, reagents, and solvent systems to control regioselectivity and reaction efficiency. For instance, metal-catalyzed cross-coupling reactions are frequently used to introduce substituents onto heterocyclic rings. The choice of solvent can also significantly influence reaction rates and pathways in heterocyclic synthesis. While these general principles apply, specific studies detailing the optimization of these parameters for the synthesis of This compound are not found in the surveyed literature.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine would be expected to exhibit characteristic absorption bands corresponding to its various structural components. The diamine nature of the compound gives rise to distinct N-H stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. For quinoline (B57606) derivatives containing amino groups, these bands have been observed in the ranges of 3583–3489 cm⁻¹ and 3394–3209 cm⁻¹. nih.gov

The aromatic quinoline core would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. The presence of methyl groups would be indicated by C-H stretching and bending vibrations around 2950 cm⁻¹ and in the 1375-1450 cm⁻¹ range, respectively. The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (NH₂)
3100 - 3000C-H StretchAromatic (Quinoline)
2980 - 2850C-H StretchMethyl (CH₃)
1620 - 1580C=C and C=N StretchAromatic (Quinoline)
1470 - 1430C-H BendMethyl (CH₃)
1350 - 1250C-N StretchAryl Amine
Below 600C-I StretchIodo Group

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the quinoline ring system and the C-I bond. The symmetric breathing vibrations of the aromatic rings would be expected to produce strong signals. Due to the presence of the iodine atom, a heavy substituent, a low-frequency band corresponding to the C-I stretching vibration would also be anticipated.

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide information about the electronic structure and transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated quinoline ring system. nih.gov The presence of the amino and iodo substituents will influence the position and intensity of these absorption bands. Amino groups, being electron-donating, typically cause a bathochromic (red) shift in the absorption maxima. The iodine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, can also modulate the electronic transitions.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic TransitionChromophore
~280Highπ→πQuinoline Ring
~350Moderateπ→πExtended Conjugation

Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent, a property that arises from the emission of light as excited electrons return to their ground state. nih.gov It is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum. The fluorescence spectrum would be characterized by an emission maximum at a longer wavelength than the excitation wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be influenced by the molecular structure and the solvent environment. The presence of the heavy iodine atom could potentially lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 3: Hypothetical Fluorescence Spectroscopy Data for this compound

Excitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)Quantum Yield (Φ)
~350~420~70Variable

Due to a lack of specific research data on "this compound" in the public domain, a detailed article on its computational and theoretical chemistry studies, as per the requested outline, cannot be generated at this time.

Extensive searches for scholarly articles and computational chemistry databases have yielded no specific studies on the Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this particular compound. Consequently, there is no available data for its geometry optimization, electronic structure, molecular electrostatic potential, predicted spectroscopic parameters, or intermolecular interactions.

To provide a comprehensive and scientifically accurate article that adheres to the user's strict outline, dedicated computational research on this compound would be required. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and detail.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Conformational Behavior in Different Environments

The conformational landscape of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine is primarily dictated by the orientation of the amino and methyl groups, particularly the N4-methylamino group, relative to the rigid quinoline (B57606) core. The presence of a bulky iodine atom at the 5-position and a methyl group at the 8-position introduces significant steric and electronic influences.

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules. In a vacuum (gas phase), the molecule is likely to adopt a conformation that minimizes steric hindrance between the peri-substituents (the 5-iodo and 4-methylamino groups, and the 8-methyl and N4-methylamino groups). This would involve a specific rotation of the N4-methylamino and 3-amino groups.

In different solvent environments, the conformational preferences can shift. The polarity of the solvent can influence the stability of different conformers through dipole-dipole interactions and hydrogen bonding. For instance, in a polar protic solvent like water, conformations that allow for favorable hydrogen bonding with the solvent molecules at the diamino groups would be stabilized. Conversely, in a nonpolar solvent, intramolecular interactions and steric factors would be more dominant.

To illustrate the potential conformational energetics, a hypothetical analysis using DFT calculations at the B3LYP/6-31G(d,p) level of theory could yield data such as that presented in the interactive table below. This table showcases the relative energies of different rotamers of the N4-methylamino group in various simulated environments.

ConformerDihedral Angle (C3-C4-N4-Cmethyl)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Relative Energy (Toluene, kcal/mol)
A5.24.85.5
B90°0.00.00.0
C180°2.11.82.3

This table is illustrative and based on theoretical principles, not on published data for this specific compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that correlate the chemical structure of a compound with its reactivity. For a molecule like this compound, a QSRR model could predict its behavior in a particular chemical reaction based on calculated molecular descriptors.

Key molecular descriptors for this compound would include electronic, steric, and lipophilic parameters. Electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using DFT, provide insights into its electron-donating and accepting capabilities. nih.govrsc.org Steric descriptors, like molar volume and surface area, would be influenced by the bulky iodo and methyl groups. Lipophilicity, often represented by the partition coefficient (logP), is crucial for understanding its solubility and distribution in different phases.

A hypothetical QSRR model for the reactivity of a series of substituted quinoline-3,4-diamines in an electrophilic aromatic substitution reaction might be represented by the following equation:

log(k) = β₀ + β₁(HOMO) + β₂(logP) + β₃(Steric Parameter)

Where log(k) is the logarithm of the reaction rate constant, and β coefficients represent the weight of each descriptor. Such models are valuable in medicinal chemistry and materials science for screening and designing new compounds with desired properties. nih.gov

The following interactive table provides hypothetical values for key molecular descriptors for this compound, which would be essential for developing a QSRR model.

Molecular DescriptorCalculated ValueMethod
HOMO Energy-5.8 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
Dipole Moment3.5 DDFT/B3LYP
Calculated logP4.2ACD/Labs
Molecular Surface Area250 ŲDFT

This table contains hypothetical data for illustrative purposes.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of potential reaction pathways and the characterization of transition states, providing insights into reaction mechanisms and kinetics. For this compound, a plausible reaction to study computationally would be an electrophilic substitution on the quinoline ring, a common reaction for such aromatic systems.

The presence of two amino groups and two methyl groups, which are electron-donating, and an electron-withdrawing iodo group will significantly influence the regioselectivity of such a reaction. DFT calculations can be employed to model the reaction pathway, locating the transition state structures for electrophilic attack at different positions on the quinoline ring. The activation energy for each pathway can then be calculated to predict the most likely product.

For instance, the reaction with a nitronium ion (NO₂⁺) could be modeled. The calculations would likely show that the positions ortho and para to the powerful activating amino groups are the most favorable sites for attack, though steric hindrance from the iodo and methyl groups would play a crucial role in determining the final outcome.

A hypothetical summary of a computational study on the nitration of this compound is presented in the interactive table below. The data illustrates the calculated activation energies for substitution at different positions.

Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)Relative Stability of Intermediate
C215.2Less Stable
C612.5More Stable
C718.9Less Stable

The data in this table is hypothetical and serves to illustrate the type of results obtained from such computational studies.

Advanced Chemical Research Applications and Conceptual Contributions

Development of Novel Synthetic Building Blocks

5-Iodo-N4,8-dimethylquinoline-3,4-diamine is a highly functionalized molecule that can serve as a versatile building block in organic synthesis. The iodine atom at the 5-position is a particularly useful handle for introducing further chemical diversity. Through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the iodo group can be replaced with a wide variety of substituents, including aryl, alkynyl, and amino groups. This allows for the systematic modification of the quinoline (B57606) core, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

The diamine functionality at the 3- and 4-positions offers another reactive site for synthetic elaboration. These amino groups can undergo condensation reactions with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form new heterocyclic rings fused to the quinoline system. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazino[2,3-c]quinoline derivatives, a class of compounds with known biological activities. The differential reactivity of the two amino groups, influenced by the electronic effects of the quinoline ring and the methyl substituent, could potentially be exploited for selective functionalization.

The methyl groups at the N4 and 8-positions, while less reactive, play a crucial role in modulating the molecule's physical and chemical properties. The N4-methyl group can influence the basicity and nucleophilicity of the adjacent amino group, while the 8-methyl group can introduce steric hindrance that may direct the regioselectivity of certain reactions and influence the conformational preferences of the resulting products.

Exploration of Quinoline Diamines in Ligand Design for Coordination Chemistry

Quinoline derivatives, particularly those containing nitrogen donor atoms, are excellent ligands for a wide range of metal ions. The 3,4-diamine moiety of this compound presents a bidentate chelation site, capable of forming stable five-membered rings with metal centers. The coordination of metal ions to this diamine can significantly alter the electronic properties of the quinoline ring system, which can be fine-tuned by the substituents at other positions.

The N4- and 8-methyl groups can also impact the coordination properties of the ligand. The N4-methyl group can sterically influence the binding of the metal ion, potentially leading to distorted coordination geometries. The 8-methyl group, being in the peri-position to the nitrogen atom of the quinoline ring, can create a sterically hindered environment that may favor the coordination of smaller metal ions or influence the ligand's binding mode. The interplay of these steric and electronic effects makes this compound an intriguing platform for the design of novel ligands with tailored coordination properties for applications in catalysis, materials science, and bioinorganic chemistry.

Contribution to the Understanding of Structure-Interaction Principles

The study of molecules like this compound provides valuable insights into the fundamental principles governing non-covalent interactions. The iodine atom at the 5-position is a prime candidate for forming halogen bonds, which are attractive interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. The strength and directionality of these halogen bonds can be systematically studied by co-crystallizing this compound with a series of halogen bond acceptors.

The diamine functionality allows for the formation of a network of hydrogen bonds. The N-H protons of the amino groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors. The presence of the N4-methyl group will influence the hydrogen bonding capabilities of the adjacent amino group. The interplay between halogen bonding and hydrogen bonding in the crystal packing of this molecule and its derivatives can be investigated to understand how these interactions cooperate or compete to direct the self-assembly of molecules in the solid state.

Furthermore, the planar quinoline ring system is capable of engaging in π-π stacking interactions. The electronic nature of the quinoline ring, modulated by the iodo, methyl, and amino substituents, will influence the strength and geometry of these stacking interactions. By studying the crystal structures of a series of related compounds, it is possible to derive structure-property relationships that can guide the design of new materials with desired solid-state properties.

Utility in Supramolecular Chemistry and Self-Assembly Studies (e.g., asphaltene models)

The ability of this compound to participate in a variety of non-covalent interactions makes it a valuable building block for supramolecular chemistry and the study of self-assembly processes. The combination of hydrogen bonding, halogen bonding, and π-π stacking interactions can be harnessed to construct well-defined supramolecular architectures in solution and in the solid state.

An interesting potential application of this compound is in the study of asphaltene aggregation. Asphaltenes are complex polycyclic aromatic hydrocarbons found in crude oil that are known to aggregate and cause significant problems during oil production and processing. The quinoline core of this compound can serve as a simplified model for the aromatic core of asphaltenes. The various functional groups on this model compound allow for a systematic investigation of the role of different intermolecular forces in the aggregation process. For instance, the influence of heteroatoms (nitrogen), halogens (iodine), and alkyl substituents (methyl) on the self-assembly behavior can be studied in a controlled manner. By understanding the fundamental interactions that drive the aggregation of these model compounds, it may be possible to develop new strategies to inhibit asphaltene precipitation in crude oil.

Role in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is a key strategy in drug discovery and materials science. This compound represents a unique and highly functionalized scaffold that can be used as a starting point for the synthesis of a diverse range of compounds. As discussed in Section 7.1, the iodo and diamine functionalities provide orthogonal reactive sites that can be independently modified to introduce a wide variety of substituents.

This multi-functional scaffold allows for the application of diversity-oriented synthesis strategies. By systematically varying the building blocks that are coupled to the iodo and diamine positions, it is possible to rapidly generate a large library of compounds with diverse structures and properties. The resulting library can then be screened for a variety of biological activities or material properties. The inherent structural complexity of the this compound scaffold ensures that the resulting library will explore a unique region of chemical space, increasing the probability of discovering novel hits.

Below is a table illustrating the potential for generating a diverse chemical library from the this compound scaffold.

Reaction at 5-Iodo PositionReagent ClassResulting Functionality
Suzuki CouplingArylboronic acidsAryl
Sonogashira CouplingTerminal alkynesAlkynyl
Buchwald-Hartwig AminationAminesAmino
Stille CouplingOrganostannanesAlkyl/Aryl
Heck CouplingAlkenesAlkenyl
Reaction at 3,4-Diamine PositionReagent ClassResulting Structure
Condensation1,2-DiketonesPyrazino[2,3-c]quinolines
AcylationAcyl chloridesDiamides
SulfonylationSulfonyl chloridesDisulfonamides
Reductive AminationAldehydes/KetonesN-Alkylated diamines

Relevance in Drug Discovery Research as a Scaffold for Exploring Chemical Space

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is capable of binding to a variety of biological targets. Many approved drugs and clinical candidates contain a quinoline core. The specific substitution pattern of this compound makes it a particularly interesting scaffold for drug discovery research.

The diamine functionality is a common feature in many biologically active molecules, as it can participate in hydrogen bonding interactions with protein targets and can be protonated at physiological pH, which can improve aqueous solubility and facilitate interactions with negatively charged residues in binding pockets. The presence of the halogen atom can also be beneficial for biological activity. Iodine can participate in halogen bonding with protein backbones or side chains, which can enhance binding affinity and selectivity. Furthermore, the introduction of an iodine atom can improve the pharmacokinetic properties of a molecule, such as its metabolic stability and membrane permeability.

Future Research Trajectories and Outlook

Advancements in Stereoselective and Regioselective Synthesis

The synthesis of polysubstituted quinolines like 5-Iodo-N4,8-dimethylquinoline-3,4-diamine presents significant challenges in controlling selectivity. Future research will increasingly focus on methodologies that can precisely dictate the spatial arrangement of substituents and the position of chemical bonds.

Stereoselectivity: The diamine functionality at the C3 and C4 positions introduces the potential for chirality. Future synthetic strategies will likely move beyond racemic preparations to the development of asymmetric syntheses. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity. nih.gov For instance, chiral phosphoric acids have been successfully used in the asymmetric Povarov reaction to create chiral quinoline (B57606) derivatives. mdpi.com Adapting such catalytic systems could enable the selective synthesis of specific stereoisomers of the diamine, which is crucial as different enantiomers or diastereomers often exhibit distinct biological activities.

Regioselectivity: Achieving the desired substitution pattern on the quinoline core is a persistent challenge. The regioselective introduction of the diamine group at the C3 and C4 positions, while navigating the electronic effects of the existing iodo and methyl groups, requires high precision. Future advancements will likely leverage transition-metal-catalyzed C-H activation and functionalization. acs.orgdechema.de These methods allow for the direct and selective introduction of functional groups at specific positions on the aromatic ring, potentially offering more efficient and atom-economical routes than traditional multi-step syntheses. mdpi.com Research into directing groups that can guide catalysts to the C3 and C4 positions will be pivotal.

Synthetic ChallengeFuture ApproachKey Enabling Technology
Control of ChiralityAsymmetric CatalysisChiral Lewis Acids, Organocatalysts
Positional ControlDirected C-H FunctionalizationTransition Metal Catalysis (e.g., Rh, Pd, Co)
Multi-substitutionTandem/Cascade ReactionsOne-pot multi-component reactions

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Synthesis

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of complex molecules like this compound.

De Novo Design: Machine learning models, particularly generative adversarial networks (GANs), can design novel quinoline derivatives with optimized properties. acs.org By training these models on large datasets of known quinoline compounds and their biological activities, AI can propose new structures based on the this compound scaffold that are predicted to have enhanced efficacy or novel functions. nih.gov

Reaction Prediction and Optimization: AI tools are increasingly capable of predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. rsc.org For a complex synthesis, ML algorithms can analyze vast parameter spaces (catalyst, solvent, temperature, etc.) to identify the conditions that maximize yield and selectivity, thereby reducing the experimental burden. acs.org Computer-aided synthesis planning (CASP) software can even propose entire synthetic routes to the target molecule and its analogs, breaking down the complex structure into simpler, commercially available starting materials. iipseries.orgacs.org

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can correlate the structural features of quinoline derivatives with their biological activity. rsc.orgingentaconnect.com This allows for the in-silico screening of virtual libraries of compounds derived from the parent scaffold, prioritizing the synthesis of only the most promising candidates. nih.gov

Development of Catalytic Systems for Efficient Transformations

Catalysis is central to the efficient synthesis of functionalized quinolines. Future research will focus on developing novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability.

Advanced Transition Metal Catalysis: While catalysts based on rhodium, cobalt, and copper are already in use, the future lies in developing next-generation catalysts with higher turnover numbers and broader functional group tolerance. mdpi.com This includes single-atom catalysts which could offer unique reactivity and selectivity for quinoline synthesis. organic-chemistry.org Gold-catalyzed methodologies have also emerged as a powerful tool for various annulation and cyclization reactions to form the quinoline core. rsc.org

Nanocatalysis: The use of nanocatalysts, such as those based on iron, copper, or zinc oxides, offers advantages like high surface area, enhanced catalytic activity, and ease of recovery and reuse. nih.govacs.org Developing nanocatalytic versions of classic quinoline syntheses (e.g., Friedländer, Skraup) can lead to more sustainable and cost-effective processes. nih.gov

Photocatalysis and Green Chemistry: Visible-light photocatalysis represents a green and powerful approach for driving chemical transformations under mild conditions. rsc.orgorganic-chemistry.orgacs.org Future work will likely explore photocatalytic C-H functionalization, C-N bond formation, and cyclization reactions to build and modify the quinoline scaffold, using light as a renewable energy source and minimizing waste. dechema.demdpi.com The use of greener solvents like water or ionic liquids, often coupled with microwave or ultrasound irradiation, will also become more prevalent to reduce the environmental impact of synthesis. ingentaconnect.comtandfonline.comnih.govacs.org

Catalyst TypeKey AdvantagePotential Application in Quinoline Synthesis
Single-Atom CatalystsUltimate atom efficiency, unique selectivityDehydrogenative cyclizations
NanocatalystsHigh activity, recyclabilityHeterogeneous Friedländer & Skraup reactions
PhotocatalystsMild conditions, sustainable energy sourceOxidant-free Povarov reaction, C-H functionalization
BiocatalystsHigh selectivity, aqueous conditionsAsymmetric transformations

Expanding the Chemical Diversity of Quinoline Diamine Scaffolds

The this compound core is a rich scaffold for creating diverse chemical libraries for drug discovery and materials science. Future efforts will be directed at systematically modifying the structure to explore the chemical space around this core.

Scaffold Diversification: Strategies like Diversity-Oriented Synthesis (DOS) will be employed to generate a wide range of structurally distinct molecules from a common intermediate. acs.orgnih.gov This involves using multicomponent reactions to assemble the core and then applying various cyclization and functionalization reactions to introduce complexity and diversity. acs.orgnih.gov

Functional Group Interconversion: The existing functional groups on the molecule—the iodo group, the methyl groups, and the diamines—serve as handles for further modification.

The iodo group at C5 is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino substituents.

The diamine at C3 and C4 can be acylated, alkylated, or used to construct new fused heterocyclic rings, creating novel polycyclic systems.

The methyl groups at N4 and C8 could potentially be functionalized through radical-based reactions, although this is more challenging.

These modifications will allow for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds. nih.govnih.govmedcraveonline.compurdue.edu

Deepening Mechanistic Understanding via Advanced Experimental and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The complexity of quinoline synthesis often involves intricate multi-step pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms. nih.gov DFT can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions involved in the synthesis of this compound. rsc.orgnih.govarabjchem.orgresearchgate.net This computational insight can guide the choice of catalysts and reaction conditions to favor the desired product and suppress side reactions. nih.gov

Advanced Spectroscopy: In-situ reaction monitoring techniques, such as ReactIR (FTIR), Raman spectroscopy, and NMR spectroscopy, provide real-time data on the concentration of reactants, intermediates, and products. rsc.orgrsc.orgresearchgate.netspectroscopyonline.commt.com Applying these techniques to quinoline synthesis will allow for the direct observation of transient intermediates and provide detailed kinetic data. This experimental evidence is vital for validating proposed mechanisms derived from computational studies and for rapidly optimizing reaction conditions.

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